molecular formula C29H42O3 B1214103 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate CAS No. 4221-80-1

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate

Cat. No. B1214103
CAS RN: 4221-80-1
M. Wt: 438.6 g/mol
InChI Key: KJYSXRBJOSZLEL-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known as UV 120, is an organic compound with the molecular formula C29H42O3 . It is a white crystalline powder .


Molecular Structure Analysis

The molecular structure of this compound consists of 29 carbon atoms, 42 hydrogen atoms, and 3 oxygen atoms . The specific arrangement of these atoms forms the unique structure of the compound.


Physical And Chemical Properties Analysis

UV 120 has a melting point of 195-197°C and a predicted boiling point of 521.3±50.0 °C . Its density is predicted to be 1.001±0.06 g/cm3 . It is soluble in ethanol and acetone, but almost insoluble in water .

Scientific Research Applications

  • Stabilizing Pigmented Polymers

    • Field : Polymer Chemistry
    • Application : It is particularly useful for stabilizing pigmented polymers, especially where the pigment itself promotes polymer degradation .
    • Method : The compound is added to the polymer during the manufacturing process to enhance its stability .
    • Results : The addition of this compound helps in maintaining the color and structural integrity of the polymer .
  • Chain Extender and Processing Stabilizer

    • Field : Polymer Science
    • Application : It is used as a chain extender and a processing stabilizer that facilitate the production of stable polymeric materials, which include polylactic acid (PLA), polyolefins, etc .
    • Method : The compound is incorporated into the polymer during synthesis to extend the polymer chains and stabilize the material .
    • Results : The use of this compound results in more stable polymeric materials .
  • Antioxidative Activity

    • Field : Biochemistry
    • Application : 2,4-Di-tert-butylphenol, a related compound, is isolated from the dried body of Scolopendra and possess antioxidative activity .
    • Method : The compound is extracted from Scolopendra and tested for its antioxidative properties .
    • Results : The compound has been found to exhibit antioxidative activity .
  • UV Stabilizer

    • Field : Polymer Science
    • Application : This compound is used as a UV stabilizer in polymers .
    • Method : The compound is added to the polymer during the manufacturing process to protect it from UV degradation .
    • Results : The addition of this compound helps in maintaining the structural integrity of the polymer when exposed to UV radiation .
  • Antioxidant

    • Field : Organic Chemistry
    • Application : 2,4-Di-tert-butylphenol, a related compound, is known to possess antioxidative activity .
    • Method : The compound can be synthesized in the lab and tested for its antioxidative properties .
    • Results : The compound has been found to exhibit antioxidative activity .
  • Building Block in Organic Synthesis

    • Field : Organic Synthesis
    • Application : This compound is used as a building block in organic synthesis .
    • Method : The compound can be used in various organic reactions to synthesize more complex molecules .
    • Results : The use of this compound in organic synthesis can lead to the formation of a variety of complex organic compounds .
  • Organic Building Blocks

    • Field : Organic Chemistry
    • Application : This compound is used as an organic building block .
    • Method : The compound can be used in various organic reactions to synthesize more complex molecules .
    • Results : The use of this compound in organic synthesis can lead to the formation of a variety of complex organic compounds .
  • UV Absorber

    • Field : Material Science
    • Application : This compound is used as a UV absorber in various materials .
    • Method : The compound is added to the material during the manufacturing process to protect it from UV degradation .
    • Results : The addition of this compound helps in maintaining the structural integrity of the material when exposed to UV radiation .
  • Antioxidative Activity

    • Field : Biochemistry
    • Application : 2,4-Di-tert-butylphenol, a related compound, is known to possess antioxidative activity .
    • Method : The compound can be synthesized in the lab and tested for its antioxidative properties .
    • Results : The compound has been found to exhibit antioxidative activity .

properties

IUPAC Name

(2,4-ditert-butylphenyl) 3,5-ditert-butyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O3/c1-26(2,3)19-13-14-23(20(17-19)27(4,5)6)32-25(31)18-15-21(28(7,8)9)24(30)22(16-18)29(10,11)12/h13-17,30H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYSXRBJOSZLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063364
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate

CAS RN

4221-80-1
Record name 2,4-Di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4221-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Ditert-butyl-4-hydroxy-(2,4-ditert-butylphenyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRABUTYL PHENYL HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2AC510TZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Lu, SA Smyth, AO De Silva - Chemosphere, 2019 - Elsevier
Synthetic phenolic antioxidants (SPAs) are of emerging concern due to their potential environmental risks. However, the environmental occurrence and fate of SPAs are poorly …
Number of citations: 60 www.sciencedirect.com
K Tanaka, Y Takahashi, T Kajiwara, H Matsukami… - Marine Pollution …, 2023 - Elsevier
Although marine plastic debris are expected to retain various chemical additives, little is known about the additives that are retained. We conducted a screening analysis of additives in …
Number of citations: 3 www.sciencedirect.com
R Bradley, J Farber, L Testa - Polymer Engineering & Science, 1977 - Wiley Online Library
This paper presents the results of a study onn the effectiveness of ultraviolet absorbers and light stabilizers in preventing the discoloration of flame retardant impact polystyrene. The …
QZ Su, P Vera, C Nerín - Analytical Chemistry, 2023 - ACS Publications
Chemical contamination is one of the major obstacles for mechanical recycling of plastics. In this article, we built and open-sourced an in-house MS/MS library containing more than 500 …
Number of citations: 1 pubs.acs.org
X Ouyang, R Liang, Y Hu, G Li, C Hu… - Journal of Chromatography …, 2021 - Elsevier
In this work, a novel hollow tube covalent organic framework constructed by cyclotricatechylene and tetrafluoroterephthalonitrile (CTC-TFPN-COF) with polyether bond was synthesized, …
Number of citations: 7 www.sciencedirect.com
ZR Hopkins, L Blaney - Environment international, 2016 - Elsevier
Over the past 3–4 decades, per capita consumption of personal care products (PCPs) has steadily risen, resulting in increased discharge of the active and inactive ingredients present …
Number of citations: 77 www.sciencedirect.com
A Wypych, G Wypych - 2020 - books.google.com
Databook of UV Stabilizers, Second Edition, provides general indicators regarding the performance of UV stabilizers and includes details on the data fields included in the description of …
Number of citations: 9 books.google.com

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